2,6-Dimethylbenzenethiol 2,6-Dimethylbenzenethiol 2, 6-Dimethylbenzenethiol, also known as 2, 6-dimethyl thiophenol or 2, 6-xylenethiol, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. 2, 6-Dimethylbenzenethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-dimethylbenzenethiol is primarily located in the membrane (predicted from logP). 2, 6-Dimethylbenzenethiol has a meaty, metallic, and phenolic taste.
Brand Name: Vulcanchem
CAS No.: 118-72-9
VCID: VC21004961
InChI: InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
SMILES: CC1=C(C(=CC=C1)C)S
Molecular Formula: C8H10S
Molecular Weight: 138.23 g/mol

2,6-Dimethylbenzenethiol

CAS No.: 118-72-9

Cat. No.: VC21004961

Molecular Formula: C8H10S

Molecular Weight: 138.23 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylbenzenethiol - 118-72-9

Specification

Description 2, 6-Dimethylbenzenethiol, also known as 2, 6-dimethyl thiophenol or 2, 6-xylenethiol, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. 2, 6-Dimethylbenzenethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-dimethylbenzenethiol is primarily located in the membrane (predicted from logP). 2, 6-Dimethylbenzenethiol has a meaty, metallic, and phenolic taste.
CAS No. 118-72-9
Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
IUPAC Name 2,6-dimethylbenzenethiol
Standard InChI InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
Standard InChI Key QCLJODDRBGKIRW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)S
Canonical SMILES CC1=C(C(=CC=C1)C)S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator